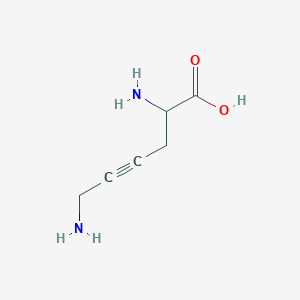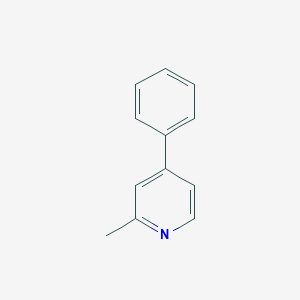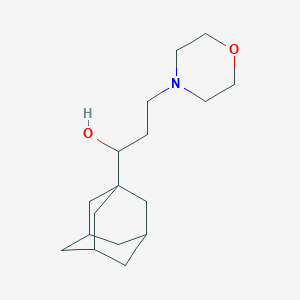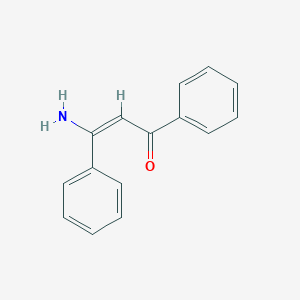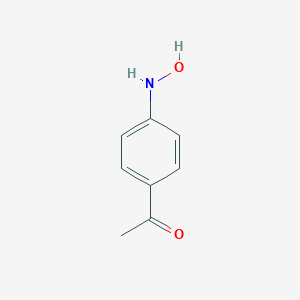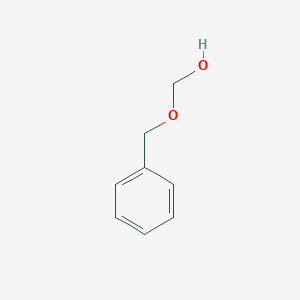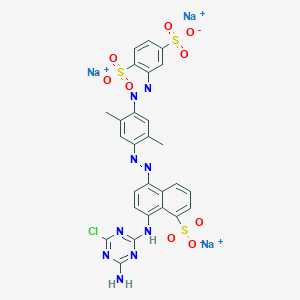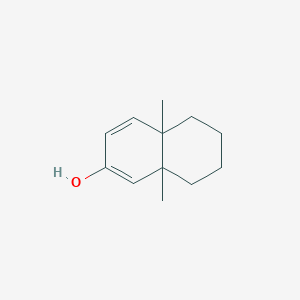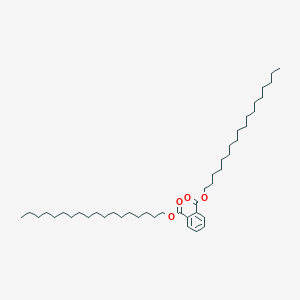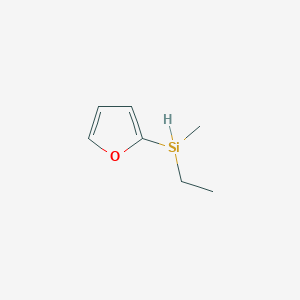
Ethyl-(furan-2-yl)-methylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl-(furan-2-yl)-methylsilane is a chemical compound that has recently gained attention in the scientific community due to its potential use in various fields such as pharmaceuticals, materials science, and organic chemistry. This compound is known for its unique structure and properties, which make it a valuable tool in scientific research.
Mecanismo De Acción
The mechanism of action of Ethyl-(furan-2-yl)-methylsilane is not fully understood, but it is believed to interact with specific biological targets through hydrogen bonding and other non-covalent interactions. This interaction can lead to changes in the structure and function of the target molecule, which can have various biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
Ethyl-(furan-2-yl)-methylsilane has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-bacterial activities. Additionally, it has been shown to have potential as an antioxidant and for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Ethyl-(furan-2-yl)-methylsilane in lab experiments is its high purity and stability, which makes it easy to handle and store. Additionally, its unique structure and properties make it a valuable tool for studying specific biological targets. However, one limitation is that the synthesis of this compound can be challenging and requires specific equipment and expertise.
Direcciones Futuras
There are various future directions for the use of Ethyl-(furan-2-yl)-methylsilane in scientific research. One potential area of focus is the development of new drugs and therapies based on this compound. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound. Furthermore, it has potential for use in the development of new materials and for the synthesis of other organic compounds. Overall, Ethyl-(furan-2-yl)-methylsilane has shown great promise as a valuable tool in scientific research.
Métodos De Síntesis
The synthesis of Ethyl-(furan-2-yl)-methylsilane involves the reaction of furan-2-carboxaldehyde with triethylsilane in the presence of a Lewis acid catalyst. This reaction yields the desired product in high yield and purity.
Aplicaciones Científicas De Investigación
Ethyl-(furan-2-yl)-methylsilane has been extensively studied for its potential use in various scientific fields. In the pharmaceutical industry, this compound has shown promise as a potential drug candidate due to its ability to interact with specific biological targets. Furthermore, it has been used as a building block for the synthesis of various organic compounds, including natural products and bioactive molecules.
Propiedades
Número CAS |
13271-69-7 |
|---|---|
Nombre del producto |
Ethyl-(furan-2-yl)-methylsilane |
Fórmula molecular |
C7H12OSi |
Peso molecular |
140.25 g/mol |
Nombre IUPAC |
ethyl-(furan-2-yl)-methylsilane |
InChI |
InChI=1S/C7H12OSi/c1-3-9(2)7-5-4-6-8-7/h4-6,9H,3H2,1-2H3 |
Clave InChI |
VSYWMROZZGQJRY-UHFFFAOYSA-N |
SMILES |
CC[SiH](C)C1=CC=CO1 |
SMILES canónico |
CC[SiH](C)C1=CC=CO1 |
Sinónimos |
Methyl ethyl 2-furyl silane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



